EAC Tumor Growth Inhibition
In a head-to-head study of four sesquiterpene lactones evaluated across Sa-180, EAC, and L-1210 transplantable tumor systems, alatolide (ALA) demonstrated 96% inhibition of Ehrlich ascites carcinoma (EAC) growth, surpassing eupatoriopicrin (EUPP) at 92% inhibition, while ursiniolide A (URSA) met only 'moderate' CCNSC cytostatic criteria [1]. Eupatoriopicrin additionally conferred a 60% increase in survival of L-1210 leukemia-bearing animals, a parameter not reported for alatolide in this study, but alatolide's superior EAC growth suppression drove its independent selection for confirmatory investigation [1].
| Evidence Dimension | EAC tumor growth inhibition (% inhibition) |
|---|---|
| Target Compound Data | 96% inhibition of EAC growth |
| Comparator Or Baseline | Eupatoriopicrin: 92% inhibition of EAC growth; Ursiniolide A: 'moderate' CCNSC activity only, no quantitative EAC inhibition reported |
| Quantified Difference | Alatolide: 96% vs EUPP: 92% (4 absolute percentage points higher EAC inhibition) |
| Conditions | In vivo Ehrlich ascites carcinoma (EAC) model in mice; compounds evaluated according to CCNSC criteria |
Why This Matters
For procurement decisions in in vivo oncology screening programs, alatolide's numerically highest EAC growth inhibition among the four-lactone panel supports its use as a positive control germacranolide in transplantable tumor models.
- [1] Hładoń, B. & Chodera, A. Sesquiterpene lactones XVII. Cytostatic and pharmacological activity. Arch. Immunol. Ther. Exp. 23, 857–865 (1975). PMID: 1220638. View Source
